

(Rac)-Efavirenz-d5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	(Rac)-Efavirenz-d5	
Cat. No.:	B127556	Get Quote

An In-depth Technical Guide to (Rac)-Efavirenz-d5

This guide provides comprehensive technical information on **(Rac)-Efavirenz-d5**, a deuterated analog of Efavirenz. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in bioanalytical studies or in other research applications.

Core Compound Data

(Rac)-Efavirenz-d5 is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte in mass spectrometry-based assays. This property makes it an ideal internal standard for pharmacokinetic and other quantitative studies.

Below is a summary of the key quantitative data for (Rac)-Efavirenz-d5.

Property	Value	Citations
Molecular Formula	C14H4D5CIF3NO2	[1][2][3]
Molecular Weight	320.71 g/mol	[1][2][3]
CAS Number	1132642-95-5 (major) 2749807-27-8	[1][2][4]



Note on CAS Numbers: Multiple CAS numbers have been assigned to **(Rac)-Efavirenz-d5**. Researchers should verify the specific CAS number associated with their material from the supplier.

Experimental Protocols Synthesis of (Rac)-Efavirenz

The synthesis of racemic Efavirenz can be achieved through the cyclization of a key intermediate. A similar pathway would be followed for **(Rac)-Efavirenz-d5**, utilizing a deuterated cyclopropyl starting material. The following is a general protocol based on established synthesis routes for the non-labeled compound.

Materials:

- 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol
- 1,1'-Carbonyldiimidazole (CDI)
- Anhydrous Tetrahydrofuran (THF)
- n-Heptane
- Methanol
- 5% aqueous Sodium Bicarbonate
- Deionized Water
- Hydrochloric acid solution (2%)
- Saturated sodium bicarbonate solution
- 10% brine solution

Procedure:

Dissolve the starting amino alcohol in anhydrous THF.



- Add 1,1'-carbonyldiimidazole to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, add methanol to quench any unreacted CDI.
- Add n-heptane, and remove a portion of the solvent under reduced pressure.
- Add more n-heptane and THF to the reaction mass.
- Add 5% aqueous sodium bicarbonate and stir vigorously.
- Separate the organic layer and wash it sequentially with deionized water, 2% hydrochloric acid solution, saturated sodium bicarbonate solution, and 10% brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product is then crystallized from n-heptane to yield pure (Rac)-Efavirenz-d5.

This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Bioanalytical Method for Quantification of Efavirenz using (Rac)-Efavirenz-d5 as an Internal Standard

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in biological matrices (e.g., hair samples), using **(Rac)-Efavirenz-d5** as the internal standard.[5]

Materials and Reagents:

- Efavirenz certified reference standard
- (Rac)-Efavirenz-d5 (internal standard)
- Acetonitrile (HPLC grade)



- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Biological matrix (e.g., human plasma, hair)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 μL of the biological sample (e.g., plasma), add a known concentration of (Rac)-Efavirenz-d5 solution.
 - Add 300 μL of cold acetonitrile containing 1% formic acid to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: Agilent Poroshell C18 (2.7 μm, 4.6 × 50 mm) or equivalent.[5]
 - Column Temperature: 30°C.[5]
 - Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (20:80, v/v).
 [5]
 - Flow Rate: 500 μL/min.[5]
 - Total Run Time: 3 minutes.[5]



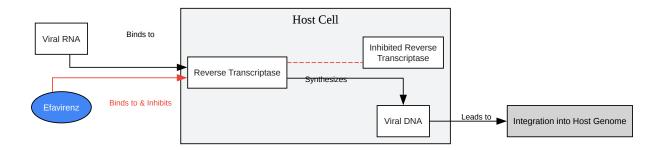
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).[5]
 - MRM Transitions:
 - Efavirenz: 316 → 244 (quantifier), 316 → 232 (qualifier).[5]
 - Efavirenz-d5: 321 → 246.[5]
 - Optimize source parameters such as ion spray voltage (e.g., 5500 V) and source temperature (e.g., 500°C) for maximum sensitivity.[5]
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of Efavirenz to the peak
 area of (Rac)-Efavirenz-d5 against the concentration of the Efavirenz standards.
 - Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding directly to a non-essential site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.





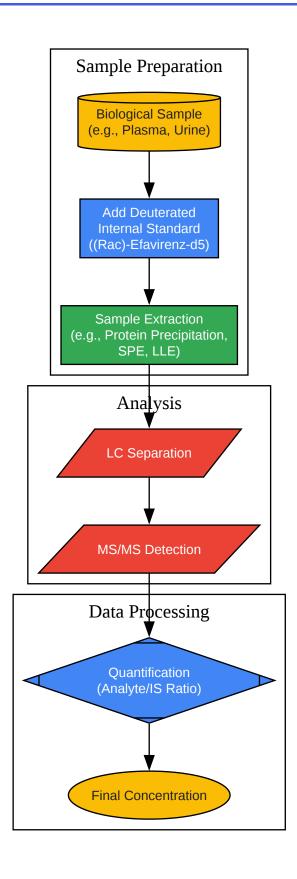
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Caption: Mechanism of action of Efavirenz.

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard like **(Rac)-Efavirenz-d5** for the quantification of an analyte in a biological matrix.





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Caption: Bioanalytical workflow with a deuterated internal standard.



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